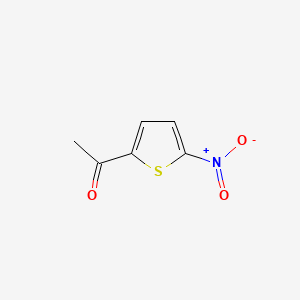2-Acetyl-5-nitrothiophene
CAS No.: 39565-00-9
Cat. No.: VC2480662
Molecular Formula: C6H5NO3S
Molecular Weight: 171.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39565-00-9 |
|---|---|
| Molecular Formula | C6H5NO3S |
| Molecular Weight | 171.18 g/mol |
| IUPAC Name | 1-(5-nitrothiophen-2-yl)ethanone |
| Standard InChI | InChI=1S/C6H5NO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3 |
| Standard InChI Key | CMXUIQITENCDHH-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(S1)[N+](=O)[O-] |
| Canonical SMILES | CC(=O)C1=CC=C(S1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
2-Acetyl-5-nitrothiophene is a yellow solid characterized by a thiophene ring with acetyl and nitro substituents at the 2 and 5 positions, respectively. Its comprehensive chemical identity is detailed below:
| Property | Value |
|---|---|
| Chemical Formula | C₆H₅NO₃S |
| Molecular Weight | 171.174 g/mol |
| CAS Registry Number | 39565-00-9 |
| IUPAC Standard InChIKey | CMXUIQITENCDHH-UHFFFAOYSA-N |
| Alternative Names | Ethanone, 1-(5-nitro-2-thienyl)-; Thiophene, 2-acetyl-5-nitro-; 1-(5-nitrothiophen-2-yl)ethanone |
| SMILES Notation | CC(=O)C1=CC=C(S1)N+[O-] |
| InChI | InChI=1S/C6H5NO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3 |
The molecular structure consists of a planar thiophene ring with the nitro group at position 5 and the acetyl group at position 2 . The compound's structure plays a crucial role in its chemical reactivity and potential applications in various fields. The planarity of the molecule is an important structural feature that influences its electronic properties and interactions with biological targets.
Physical Properties
2-Acetyl-5-nitrothiophene exhibits specific physical characteristics that determine its behavior in different environments and applications. Though comprehensive physical data is limited in the search results, predicted collision cross-section data provides insight into the compound's behavior in mass spectrometry:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 172.00629 | 131.6 |
| [M+Na]⁺ | 193.98823 | 142.5 |
| [M+NH₄]⁺ | 189.03283 | 140.0 |
| [M+K]⁺ | 209.96217 | 140.3 |
| [M-H]⁻ | 169.99173 | 133.7 |
| [M+Na-2H]⁻ | 191.97368 | 135.9 |
| [M]⁺ | 170.99846 | 133.9 |
| [M]⁻ | 170.99956 | 133.9 |
These collision cross-section values are important for analytical applications, particularly in ion mobility spectrometry and mass spectrometry . The data indicates how the molecule behaves in different ionization states, which is valuable for developing analytical methods for its detection and quantification.
Electronic and Spectroscopic Properties
The presence of both electron-withdrawing groups (nitro) and electron-donating groups (acetyl) on the thiophene ring creates a unique electronic distribution that influences the compound's reactivity and spectroscopic properties.
Electronic Properties
The presence of the nitro group, a strong electron-withdrawing group, significantly affects the electron density distribution within the thiophene ring, while the acetyl group contributes to the compound's reactivity through its carbonyl functionality. This electronic configuration makes 2-Acetyl-5-nitrothiophene an interesting subject for studies on electronic properties of substituted thiophenes.
Applications in Research and Industry
2-Acetyl-5-nitrothiophene has found applications across various scientific disciplines due to its unique structural and electronic properties.
Dye Chemistry Applications
The compound has been used in the synthesis of thiophene-based azo dyes, which exhibit good tinctorial strength and excellent brightness. The presence of the nitro and acetyl groups allows for further functionalization, making it a versatile building block for dye synthesis.
Pharmaceutical Research
Thiophene derivatives in general have shown important bioactivities, including antibacterial properties . 2-Acetyl-5-nitrothiophene specifically has been used in the synthesis of certain five-membered sulfur-containing heteroaromatic diketo acid derivatives, which are potent inhibitors of HIV integrase. This application highlights the compound's potential in drug discovery and development.
Biological Activity
Thiophene derivatives broadly demonstrate significant biological activities, and 2-Acetyl-5-nitrothiophene is no exception.
Related Thiophene Derivatives
The broader family of thiophene derivatives, to which 2-Acetyl-5-nitrothiophene belongs, has shown diverse bioactivities:
These findings suggest that 2-Acetyl-5-nitrothiophene may possess similar or related biological activities that warrant further investigation.
Analytical Characterization
The analytical characterization of 2-Acetyl-5-nitrothiophene is essential for confirming its identity, purity, and properties in research and industrial applications.
Mass Spectrometry
The predicted collision cross-section data presented earlier provides valuable information for mass spectrometric analysis of 2-Acetyl-5-nitrothiophene . These parameters are useful for developing analytical methods for the detection and quantification of the compound in various matrices.
Spectroscopic Characterization
The infrared spectroscopic data available from NIST offers a valuable tool for the identification and characterization of 2-Acetyl-5-nitrothiophene . The compound's IR spectrum shows characteristic absorption bands that can be used for its identification and structural confirmation.
Current Research and Future Perspectives
The unique structural and electronic properties of 2-Acetyl-5-nitrothiophene continue to make it a compound of interest in various research fields.
Ongoing Research
Current research on 2-Acetyl-5-nitrothiophene and related compounds focuses on their potential applications in:
-
Development of new pharmaceuticals, particularly as building blocks for more complex bioactive molecules
-
Advanced materials for electronics and photovoltaics
-
Novel dyes and pigments with improved properties
Future Research Directions
Future research might explore:
-
More efficient and environmentally friendly synthesis methods
-
Expanded understanding of structure-activity relationships in biological systems
-
Novel applications in emerging technologies
-
Detailed mechanistic studies of its reactions and interactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume